(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine
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Overview
Description
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine typically involves the reaction of 4-methylacetophenone with phenylhydrazine in the presence of an acid catalyst such as glacial acetic acid . The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of 4-methylacetophenone and the amino group of phenylhydrazine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted hydrazones
Scientific Research Applications
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mechanism of Action
The mechanism of action of (1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N′-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: Similar in structure but contains a hydroxyl group.
N’-[(1E)-1-(4-Methylphenyl)ethylidene]methanesulfonohydrazide: Contains a methanesulfonyl group instead of a phenyl group.
Uniqueness
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
54779-81-6 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]aniline |
InChI |
InChI=1S/C15H16N2/c1-12-8-10-14(11-9-12)13(2)16-17-15-6-4-3-5-7-15/h3-11,17H,1-2H3/b16-13+ |
InChI Key |
MHDFJQMQUMBFQO-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C |
Origin of Product |
United States |
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